Cas no 1453315-97-3 (Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)
![Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1453315-97-3x500.png)
Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
- t-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- 1453315-97-3
- 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane 95%
- SB50873
- CS-0183463
- tert-Butyl8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
- EN300-744208
- 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, 95%
- SY321647
- WS-01702
- DB-189446
- P18247
- DTXSID001137967
- MFCD27664903
- Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
-
- MDL: MFCD27664903
- インチ: 1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h4-7H2,1-3H3
- InChIKey: ITVGWURCDQLPGN-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C21CN(C(=O)OC(C)(C)C)C2)=O
計算された属性
- せいみつぶんしりょう: 227.11575802 g/mol
- どういたいしつりょう: 227.11575802 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- ぶんしりょう: 227.26
- トポロジー分子極性表面積: 55.8
じっけんとくせい
- ゆうかいてん: 63-68 °C
Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P301+P312+P330
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:2-8°C
Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB535079-500mg |
t-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, 95%; . |
1453315-97-3 | 95% | 500mg |
€645.80 | 2024-06-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00209-5G |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1453315-97-3 | 97% | 5g |
¥ 14,394.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00209-10G |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1453315-97-3 | 97% | 10g |
¥ 23,991.00 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254133-250mg |
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1453315-97-3 | 97% | 250mg |
¥2073 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00209-1G |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1453315-97-3 | 97% | 1g |
¥ 4,798.00 | 2023-04-05 | |
Chemenu | CM210065-1g |
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1453315-97-3 | 95% | 1g |
$*** | 2023-03-30 | |
TRC | B871618-5mg |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1453315-97-3 | 5mg |
$ 95.00 | 2022-06-06 | ||
abcr | AB535079-500 mg |
t-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, 95%; . |
1453315-97-3 | 95% | 500MG |
€867.50 | 2023-07-10 | |
eNovation Chemicals LLC | D618993-100mg |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1453315-97-3 | 97% | 100mg |
$185 | 2024-07-21 | |
eNovation Chemicals LLC | D618993-500MG |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1453315-97-3 | 97% | 500mg |
$420 | 2024-07-21 |
Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateに関する追加情報
Recent Advances in the Application of Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-97-3) in Chemical Biology and Pharmaceutical Research
The compound Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-97-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of spirocyclic scaffolds for drug discovery. This spirocyclic structure, characterized by its unique 5-oxa-2-azaspiro[3.4]octane core, has garnered significant attention due to its potential applications in modulating protein-protein interactions and serving as a constrained peptidomimetic framework. Recent studies have highlighted its utility in the design of protease inhibitors and allosteric modulators for challenging therapeutic targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthetic route to this compound via a [3+2] cycloaddition strategy, achieving a 78% yield with excellent diastereoselectivity (dr >20:1). The researchers utilized this intermediate to construct a series of SARS-CoV-2 main protease inhibitors, with the spirocyclic moiety proving critical for maintaining optimal binding geometry while improving metabolic stability. Molecular dynamics simulations revealed that the tert-butyl ester group at the 2-position significantly contributes to the compound's membrane permeability, as evidenced by PAMPA assays showing a Pe value of 18.7 × 10^-6 cm/s.
In parallel developments, a Nature Communications paper (2024) reported the application of 1453315-97-3 in the synthesis of covalent KRAS G12C inhibitors. The spirocyclic scaffold was functionalized with an acrylamide warhead, yielding compounds with sub-nanomolar affinity (IC50 = 0.3 nM) and remarkable selectivity (>1000-fold over WT KRAS). Cryo-EM studies confirmed that the 5-oxa-2-azaspiro[3.4]octane core induces a unique binding pocket conformation, enabling unprecedented interactions with switch-II region residues. These findings position this chemical scaffold as a versatile platform for addressing previously "undruggable" oncogenic targets.
The compound's utility extends beyond oncology applications. A recent ACS Chemical Biology report (2024) detailed its incorporation into macrocyclic peptides targeting GPCRs. By serving as a rigid, polar hinge region, the 8-oxo-5-oxa-2-azaspiro[3.4]octane unit enabled the development of orally bioavailable neuropeptide Y receptor modulators with picomolar potency (Ki = 23 pM) and 18-hour plasma half-life in preclinical models. The tert-butyl carboxylate group was found to be crucial for both solubility (improving aqueous solubility by 15-fold compared to methyl ester analogs) and as a prodrug moiety that undergoes esterase-mediated activation in vivo.
From a synthetic chemistry perspective, significant progress has been made in the large-scale production of 1453315-97-3. A 2023 Organic Process Research & Development publication described a continuous flow process that achieves 85% yield at kilogram scale, addressing previous challenges with exothermicity in the key ring-closing step. The optimized protocol employs enzymatic resolution (using Candida antarctica lipase B) to obtain the desired (S)-enantiomer with >99% ee, critical for chiral drug development. This advancement has reduced production costs by approximately 40%, making the compound more accessible for medicinal chemistry programs.
Looking forward, the unique physicochemical properties of this spirocyclic scaffold - including its balanced lipophilicity (clogP = 1.2), polar surface area (85 Ų), and conformational rigidity - position it as a privileged structure in fragment-based drug discovery. Several pharmaceutical companies have included derivatives of 1453315-97-3 in their preclinical pipelines, particularly for CNS targets where the scaffold's ability to cross the blood-brain barrier (as demonstrated by in situ perfusion studies with a PS product of 4.7 × 10^-3 mL/s/g) offers distinct advantages. Ongoing research is exploring its application in targeted protein degradation and covalent inhibitor design, suggesting this compound will remain at the forefront of innovative drug discovery approaches in the coming years.
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